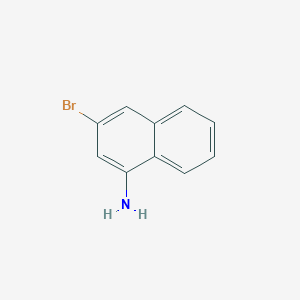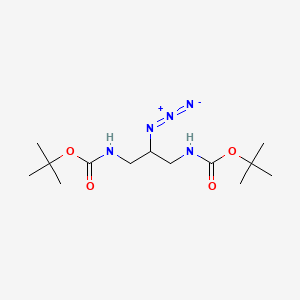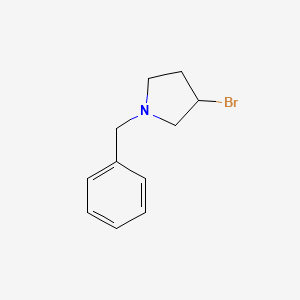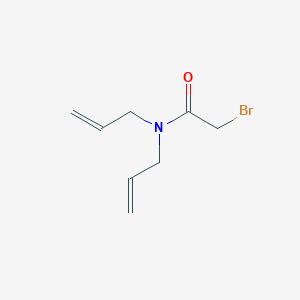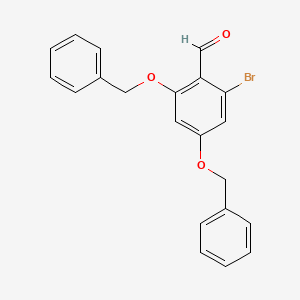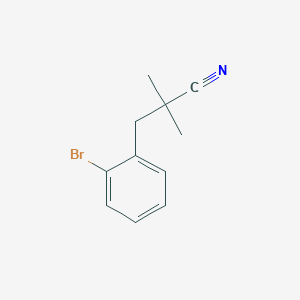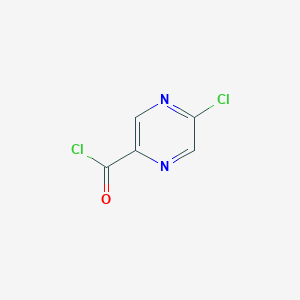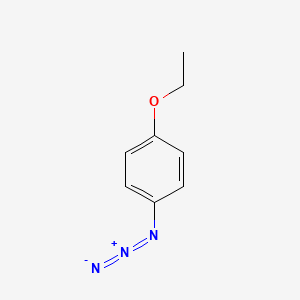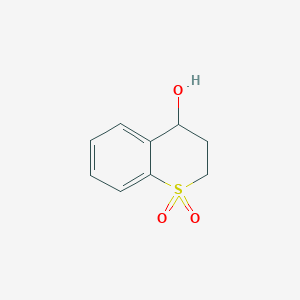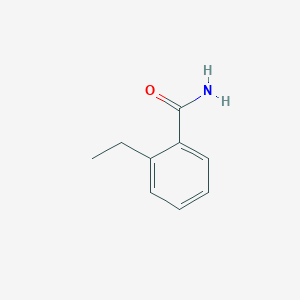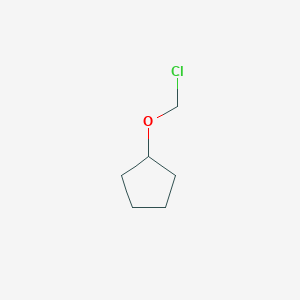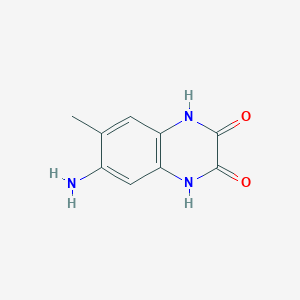
6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione” is a derivative of quinoxalinedione . Quinoxalinediones are a family of related compounds sharing the same bicyclic core . Various quinoxalinediones are drugs .
Synthesis Analysis
Quinoxalinedione is produced by condensation of dimethyloxalate and o-phenylenediamine . The compound exists in solution and the solid state predominantly as the diamide form . Some reactions of the compound indicate a role for the diol tautomer .
科学的研究の応用
-
Anti-Cancer & Anti-Proliferative Activity
- Quinoxaline derivatives have shown potential in the field of oncology .
- They have been studied for their anti-cancer and anti-proliferative activities .
- The methods of application and experimental procedures vary widely, often involving in vitro and in vivo studies .
- The outcomes of these studies have shown promising results, with some quinoxaline derivatives exhibiting significant anti-cancer activity .
-
Anti-Microbial Activity
- Quinoxaline derivatives have also been used in the field of microbiology .
- They have been studied for their anti-microbial activities against various pathogens .
- The methods of application often involve in vitro studies using various strains of bacteria and fungi .
- The outcomes have shown that some quinoxaline derivatives have significant anti-microbial activity .
-
Anti-Convulsant Activity
-
Anti-Tuberculosis Activity
- Quinoxaline derivatives have been used in the field of infectious diseases .
- They have been studied for their anti-tuberculosis activities .
- The methods of application often involve in vitro studies using Mycobacterium tuberculosis .
- The outcomes have shown that some quinoxaline derivatives have significant anti-tuberculosis activity .
-
Anti-Malarial Activity
- Quinoxaline derivatives have been used in the field of tropical medicine .
- They have been studied for their anti-malarial activities .
- The methods of application often involve in vitro studies using Plasmodium falciparum .
- The outcomes have shown that some quinoxaline derivatives have significant anti-malarial activity .
-
Anti-Leishmanial Activity
- Quinoxaline derivatives have been used in the field of parasitology .
- They have been studied for their anti-leishmanial activities .
- The methods of application often involve in vitro studies using Leishmania donovani .
- The outcomes have shown that some quinoxaline derivatives have significant anti-leishmanial activity .
-
Anti-HIV Activity
-
Anti-Inflammatory Activity
- Quinoxaline derivatives have been used in the field of immunology .
- They have been studied for their anti-inflammatory activities .
- The methods of application often involve in vivo studies using animal models .
- The outcomes have shown that some quinoxaline derivatives have significant anti-inflammatory activity .
-
Anti-Oxidant Activity
- Quinoxaline derivatives have been used in the field of biochemistry .
- They have been studied for their anti-oxidant activities .
- The methods of application often involve in vitro studies using various oxidative stress models .
- The outcomes have shown that some quinoxaline derivatives have significant anti-oxidant activity .
-
Anti-Alzheimer’s Activity
-
Anti-Diabetic Activity
- Quinoxaline derivatives have been used in the field of endocrinology .
- They have been studied for their anti-diabetic activities .
- The methods of application often involve in vivo studies using animal models .
- The outcomes have shown that some quinoxaline derivatives have significant anti-diabetic activity .
-
Anti-COVID Activity
-
Anti-Dengue Activity
-
Anti-Parkinson’s Activity
-
5HT 3 Receptor Antagonist Activity
- Quinoxaline derivatives have been used in the field of pharmacology .
- They have been studied for their 5HT 3 receptor antagonist activities .
- The methods of application often involve in vitro studies using various cell lines .
- The outcomes have shown that some quinoxaline derivatives have significant 5HT 3 receptor antagonist activity .
-
Anti-Amoebiasis Activity
- Quinoxaline derivatives have been used in the field of parasitology .
- They have been studied for their anti-amoebiasis activities .
- The methods of application often involve in vitro studies using Entamoeba histolytica .
- The outcomes have shown that some quinoxaline derivatives have significant anti-amoebiasis activity .
特性
IUPAC Name |
6-amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,10H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTQHXAYMVYHKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571643 |
Source


|
| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |
CAS RN |
69904-14-9 |
Source


|
| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


